![molecular formula C18H15N3O3S B4180790 N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide](/img/structure/B4180790.png)
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide
Overview
Description
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide, also known as MPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a therapeutic agent. MPTA belongs to the family of thiazole compounds, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide is not fully understood. However, it has been suggested that N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant activities.
Biochemical and Physiological Effects:
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide has been found to affect various biochemical and physiological processes in the body. In vitro studies have shown that N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide can modulate the activity of enzymes involved in cancer cell proliferation and apoptosis. N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide has also been shown to reduce the levels of inflammatory cytokines and oxidative stress markers in animal models of inflammation. Additionally, N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide has been found to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel therapeutics. N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide has also been reported to have low toxicity, which is a desirable characteristic for any potential drug candidate. However, one of the limitations of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide is its poor solubility in water, which may affect its bioavailability and limit its clinical usefulness.
Future Directions
There are several future directions for the research on N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide. One area of interest is the development of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide-based therapeutics for the treatment of cancer and inflammation. Another area of research is the investigation of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide as a diagnostic agent for Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide and to optimize its pharmacokinetic properties.
Scientific Research Applications
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide has been studied extensively for its potential use in the treatment of various diseases. It has been found to exhibit significant anticancer activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide has also been shown to possess anti-inflammatory, antioxidant, and antibacterial activities. Additionally, N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide has been investigated for its potential use as a diagnostic agent for Alzheimer's disease.
properties
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-12-17(13-7-3-2-4-8-13)20-18(25-12)19-16(22)11-14-9-5-6-10-15(14)21(23)24/h2-10H,11H2,1H3,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKKCHVSRSFZEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-nitrophenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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